Home > Products > Screening Compounds P121920 > Vatinoxan hydrochloride
Vatinoxan hydrochloride - 130466-38-5

Vatinoxan hydrochloride

Catalog Number: EVT-276091
CAS Number: 130466-38-5
Molecular Formula: C20H27ClN4O4S
Molecular Weight: 455.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
See also: ... View More ...
Source and Classification

Vatinoxan is synthesized from commercially available precursors and falls under the category of small molecule drugs. Its primary therapeutic application is in veterinary medicine, where it serves as an adjunct to anesthetics and sedatives to reduce side effects associated with these agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of vatinoxan involves several organic reactions, including nucleophilic substitutions and reductions. The process typically includes:

  1. Starting Materials: Utilization of commercially available precursors.
  2. Synthetic Routes: Proprietary methods developed by pharmaceutical companies, often involving multi-step organic synthesis.
  3. Purification: After synthesis, purification steps such as crystallization and chromatography are employed to achieve high purity levels (greater than 98%) before formulation into dosage forms for veterinary use .
Molecular Structure Analysis

Structure and Data

Vatinoxan hydrochloride has a complex molecular structure characterized by the following:

  • Molecular Formula: C14_{14}H19_{19}ClN4_{4}O2_{2}S
  • InChI Key: GTBKISRCRQUFNL-OXJNMPFZSA-N
  • SMILES Notation: CS(=O)(=O)NCCN1C(=O)NCC12CCN3CCC4=C(C3C2)OC5=CC=CC=C45

The compound appears as a solid powder and is soluble in dimethyl sulfoxide (DMSO).

Chemical Reactions Analysis

Reactions and Technical Details

Vatinoxan undergoes various metabolic reactions within the body:

  • Oxidation: Catalyzed by liver enzymes, leading to the formation of multiple metabolites.
  • Reduction: Involves the reduction of functional groups within the vatinoxan molecule.
  • Substitution: Occurs at specific sites on the molecule depending on the reaction conditions.

The primary metabolites formed are generally less active than the parent compound, facilitating its excretion.

Mechanism of Action

Vatinoxan functions primarily as an antagonist at peripheral alpha-2 adrenergic receptors. By blocking these receptors, it counteracts the sedative effects of agonists like medetomidine, leading to:

  • Improved cardiovascular function during sedation.
  • Faster recovery times from sedation due to reduced hemodynamic instability.
  • Maintenance of heart rate and blood pressure compared to treatments without vatinoxan .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Solid powder
  • Purity: Greater than 98%
  • Solubility: Soluble in DMSO
  • Shelf Life: Over two years when stored properly .

These properties are crucial for ensuring that vatinoxan maintains its efficacy and safety profile when used in clinical settings.

Applications

Scientific Uses

Vatinoxan is primarily used in veterinary medicine to enhance the safety and efficacy of sedation protocols. Its applications include:

Research continues into its potential uses across different veterinary applications, highlighting its significance in improving animal welfare during medical procedures.

Introduction to Vatinoxan Hydrochloride in Modern Pharmacology [3] [5]

Pharmacological Classification and Receptor Specificity

Vatinoxan is classified as a peripherally selective competitive α₂-adrenoceptor antagonist. Its molecular design features a polar sulfonamide group that limits CNS penetration, confining its activity predominantly to peripheral tissues [8]. Key pharmacological characteristics include:

  • High α₂-Adrenoceptor Specificity: Binds selectively to α₂-adrenergic receptors (Ki ≈ 1–10 nM) with >100-fold selectivity over α₁-adrenoceptors [5] [8].
  • Peripheral Selectivity: Brain-to-plasma concentration ratios of 0.02–0.04 in dogs confirm negligible CNS penetration [8].
  • Mechanism of Action: Competitively blocks peripheral α₂-adrenoceptors, inhibiting agonist-mediated vasoconstriction and reduced cardiac output [4] [6].

Table 1: Receptor Binding Profile of Vatinoxan Hydrochloride

ReceptorAffinity (Ki, nM)SpeciesFunctional Consequence
α₂-Adrenoceptor1–10Dog/HumanPeripheral vasodilation
α₁-Adrenoceptor>1,000Dog/HumanNo significant interaction
5-HT Receptors>10,000RatNegligible activity
β-Adrenoceptors>10,000RatNegligible activity

Vatinoxan’s pharmacokinetic profile complements its receptor specificity. After intravenous administration in dogs, it rapidly distributes to peripheral tissues but maintains plasma concentrations 50-fold higher than in the CNS at 20 minutes post-administration [8]. This spatial selectivity enables it to counteract medetomidine-induced hypertension and bradycardia without reversing sedation [4] [6].

Historical Development and Patent Landscape

Vatinoxan’s development originated from efforts to dissociate the central and peripheral effects of α₂-agonists. Key milestones include:

  • Early Discovery (1980s–1990s): Synthesized as L-659,066 by Merck Research Laboratories, with initial studies in rats and marmosets demonstrating peripheral selectivity [8].
  • Veterinary Application (2010s): Developed by Vetcare Ltd (Finland) and Dechra Pharmaceuticals under the brand Zenalpha® (medetomidine/vatinoxan combination). Received FDA approval for canine use in 2022 [1] [3].
  • Patent Strategy: Patent EP 0392602B1 (expired 2010) covered quinoline α₂-antagonists. Subsequent patents (e.g., US 2016/0129104A1) protect fixed-dose formulations with medetomidine [3].

Table 2: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₂₇ClN₄O₄S
Molecular Weight454.97 g/mol
Water SolubilitySparingly soluble
Protein BindingNot characterized
MetabolismHepatic (minimal)

The compound’s clinical adoption accelerated after studies demonstrated that a 50:1 vatinoxan:dexmedetomidine ratio optimally preserves hemodynamic stability in dogs [5]. No generic versions currently exist, though patent expirations may enable broader formulation development post-2030.

Comparative Analysis with Other Peripheral α₂-Adrenoceptor Antagonists

Vatinoxan distinguishes itself from classical α₂-antagonists through its peripherally restricted action:

  • vs. Atipamezole: Atipamezole crosses the BBB, reversing both central sedation and peripheral cardiovascular effects. Vatinoxan preserves sedation while improving cardiac index (CI) by 35–50% in medetomidine-treated dogs [6].
  • vs. Yohimbine: Yohimbine exhibits high CNS penetration and non-selective α₂/α₁ blockade (≈1:4 ratio), causing tachycardia and anxiety. Vatinoxan maintains α₂ specificity (α₂:α₁ ≈ 100:1) [4] [5].
  • vs. Tolazoline: Primarily used for reversing xylazine-induced effects, tolazoline has unpredictable cardiovascular effects and significant histamine release. Vatinoxan demonstrates dose-dependent reversibility without histaminergic activity [6].

Table 3: Functional Comparison with Other α₂-Antagonists

AgentCNS Penetrationα₂:α₁ SelectivityCardiac Index ImpactSedation Reversal
VatinoxanMinimal (0.02 ratio)>100:1Increases 35–50%Minimal
AtipamezoleHigh50:1Increases 10–15%Complete
YohimbineHigh4:1VariableSignificant

In canine studies, vatinoxan co-administration with medetomidine:

  • Attenuated hypertension by 58% compared to medetomidine alone (MAP: 102–104 mmHg vs. 126–143 mmHg) [4].
  • Maintained heart rate within 83–118 bpm versus medetomidine-induced bradycardia (36–43 bpm) [4] [6].
  • Showed no interference with medetomidine’s analgesic efficacy in visceral pain models [3].

Table 4: Patent Timeline for Vatinoxan

YearEventPatent/Regulatory Reference
1990Initial synthesis as L-659,066EP 0392602B1
2018Zenalpha® veterinary formulationUS 2018/0129104A1
2022FDA approval for dogsNADA 141-553

Properties

CAS Number

130466-38-5

Product Name

Vatinoxan hydrochloride

IUPAC Name

N-[2-[(2R,12bS)-2'-oxospiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,5'-imidazolidine]-1'-yl]ethyl]methanesulfonamide;hydrochloride

Molecular Formula

C20H27ClN4O4S

Molecular Weight

455.0 g/mol

InChI

InChI=1S/C20H26N4O4S.ClH/c1-29(26,27)22-8-11-24-19(25)21-13-20(24)7-10-23-9-6-15-14-4-2-3-5-17(14)28-18(15)16(23)12-20;/h2-5,16,22H,6-13H2,1H3,(H,21,25);1H/t16-,20+;/m0./s1

InChI Key

UTMOWVIYZQWJHT-VASSOYJASA-N

SMILES

CS(=O)(=O)NCCN1C(=O)NCC12CCN3CCC4=C(C3C2)OC5=CC=CC=C45.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

L 659066
L-659,066
Methanesulfonamide, N-(2-(1,3,4,6,7,12b-hexahydro-2'-oxospiro(2H-benzofuro(2,3-a)quinolizine-2,4'-imidazolidin)-3'-yl)ethyl)-, trans-
MK 467
MK-467
vatinoxan
vatinoxan hydrochloride

Canonical SMILES

CS(=O)(=O)NCCN1C(=O)NCC12CCN3CCC4=C(C3C2)OC5=CC=CC=C45.Cl

Isomeric SMILES

CS(=O)(=O)NCCN1C(=O)NC[C@]12CCN3CCC4=C([C@@H]3C2)OC5=CC=CC=C45.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.